Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a phenylsulfanyl group, and an ethyl ester moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride typically involves multiple stepsThe reaction conditions often include the use of reagents such as sodium hydride, ethyl chloroformate, and phenylthiol . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved in its effects are still under investigation .
Comparison with Similar Compounds
Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: This compound has a similar piperidine ring structure but with a methylsulfonyl group instead of a phenylsulfanyl group.
Ethyl piperidine-4-carboxylate: Lacks the phenylsulfanyl group, making it less complex and potentially less active in certain biological contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S.ClH/c1-2-21-18(20)16-10-13-19(14-11-16)12-6-7-15-22-17-8-4-3-5-9-17;/h3-5,8-9,16H,2,6-7,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEHJJASCQRVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCSC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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